Ethylenediamine, N-(4-aminophenyl)-

Übersicht

Beschreibung

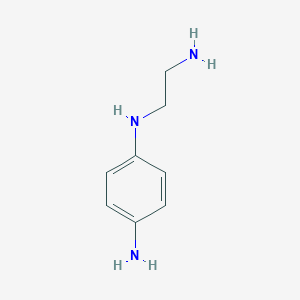

Ethylenediamine, N-(4-aminophenyl)-, also known as 4-Aminobenzenediamine, is an organic compound with the chemical formula C8H12N2. It is a colorless to pale yellow liquid that is soluble in water and ethanol. This compound is commonly used in the synthesis of various chemical compounds, including dyes, pharmaceuticals, and polymers. In

Wirkmechanismus

Ethylenediamine, N-(4-aminophenyl)- forms complexes with metal ions through the formation of coordinate covalent bonds. The lone pair of electrons on the nitrogen atoms in the compound can form bonds with metal ions, creating a stable complex. This complexation process is reversible, and the metal ion can be released from the complex by changing the conditions of the solution, such as pH or temperature.

Biochemische Und Physiologische Effekte

Ethylenediamine, N-(4-aminophenyl)- has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are molecules that can damage cells and tissues. Ethylenediamine, N-(4-aminophenyl)- has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

Ethylenediamine, N-(4-aminophenyl)- is a versatile compound that can be used in various lab experiments. Its ability to form complexes with metal ions makes it useful in the synthesis of chelating agents and in the removal of metal ions from solutions. However, the high toxicity of this compound can limit its use in some experiments, and precautions should be taken when handling it.

Zukünftige Richtungen

There are many future directions for the use of Ethylenediamine, N-(4-aminophenyl)- in scientific research. One direction is the development of new chelating agents that can selectively remove specific metal ions from solutions. Another direction is the use of Ethylenediamine, N-(4-aminophenyl)- in the development of new drugs that can target specific enzymes involved in oxidative stress. Additionally, the use of Ethylenediamine, N-(4-aminophenyl)- in the synthesis of new polymers and materials is an area of ongoing research.

Wissenschaftliche Forschungsanwendungen

Ethylenediamine, N-(4-aminophenyl)- is widely used in scientific research for its ability to form complexes with various metal ions. This compound is commonly used in the synthesis of chelating agents, which are compounds that can remove metal ions from solutions. Chelating agents have various applications in the fields of medicine, agriculture, and environmental science.

Eigenschaften

CAS-Nummer |

19201-32-2 |

|---|---|

Produktname |

Ethylenediamine, N-(4-aminophenyl)- |

Molekularformel |

C8H13N3 |

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

4-N-(2-aminoethyl)benzene-1,4-diamine |

InChI |

InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |

InChI-Schlüssel |

TVARKMCEMIFLIP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)NCCN |

Kanonische SMILES |

C1=CC(=CC=C1N)NCCN |

Andere CAS-Nummern |

19201-32-2 |

Synonyme |

N-(2-Aminoethyl)-1,4-benzenediamine |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)

![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)

![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)